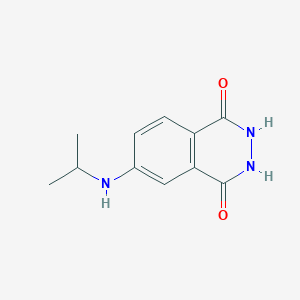![molecular formula C20H22FN3O3 B3084234 [{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid CAS No. 1142211-50-4](/img/structure/B3084234.png)
[{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid
Vue d'ensemble
Description
The compound [{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The compound also contains a fluorophenyl group, which can contribute to its biological activity .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. It includes a piperazine ring, a fluorophenyl group, and an acetic acid group . The presence of these groups can significantly influence the compound’s physical and chemical properties, as well as its biological activity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For instance, the presence of a fluorophenyl group could influence its polarity, solubility, and reactivity .Applications De Recherche Scientifique
Pharmacophoric Contributions and Receptor Affinity
Arylcycloalkylamines, which include phenyl piperidines and piperazines, play a significant role in the structure-activity relationship of various antipsychotic agents. The incorporation of arylalkyl substituents, such as the 4'-fluorobutyrophenones and 3-methyl-7-azaindoles, has been shown to enhance the potency and selectivity of compounds towards D(2)-like receptors. This suggests that the pharmacophoric groups present in compounds like [{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid could be pivotal in determining their receptor affinity and selectivity. However, the specific effects of these arylalkyl moieties are not easily predictable, emphasizing the need for comprehensive studies to understand their contributions fully (Sikazwe et al., 2009).
Applications in DNA Binding and Drug Design
The synthetic dye Hoechst 33258, which has a structure related to piperazine derivatives, is known for its strong binding to the minor groove of double-stranded B-DNA, specifically to AT-rich sequences. This binding property is crucial for various applications in cell biology, including chromosome and nuclear staining and DNA content analysis. The piperazine derivative within Hoechst 33258, along with its benzimidazole groups, serves as a model for drug design, especially for agents targeting DNA interactions. This highlights the potential of piperazine derivatives, including this compound, in the development of new therapeutic agents with specific DNA-binding capabilities (Issar & Kakkar, 2013).
Therapeutic Potential in Neuropsychiatric Disorders
Dopamine D2 receptors are crucial in the treatment of various neuropsychiatric disorders, including schizophrenia and Parkinson's disease. The typical pharmacophore for high D2 receptor affinity includes an aromatic moiety, a cyclic amine (such as piperazine), a central linker, and an aromatic or heteroaromatic lipophilic fragment. Piperazine derivatives, therefore, hold significant potential in the rational design of drugs targeting D2 receptors. The therapeutic potential of these compounds is underscored by their structural features, which are critical for high D2R affinity. This suggests that compounds like this compound could be explored further for their utility in managing neuropsychiatric conditions (Jůza et al., 2022).
Renoprotective Effects in Diabetic Nephropathy
Piperazine ferulate, a derivative related to the core structure of this compound, has been studied for its renoprotective effects when used in conjunction with angiotensin receptor blockers in diabetic nephropathy. The addition of piperazine ferulate has shown significant benefits in reducing urinary albumin excretion rates and 24-hour proteinuria, suggesting a synergistic effect that enhances renal protection. This indicates the potential of piperazine derivatives in therapeutic applications targeting kidney diseases, particularly in the early stages of diabetic nephropathy (Yang et al., 2021).
Orientations Futures
The future directions for research on this compound could include further exploration of its synthesis methods, investigation of its mechanism of action, and evaluation of its potential therapeutic applications. Given the diverse biological activities of similar compounds, this compound could have potential applications in various areas of medicine .
Propriétés
IUPAC Name |
2-(N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]anilino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O3/c21-16-6-8-18(9-7-16)22-10-12-23(13-11-22)19(25)14-24(15-20(26)27)17-4-2-1-3-5-17/h1-9H,10-15H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HONXSSHIMGIURO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN(CC(=O)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301153835 | |
| Record name | Glycine, N-[2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl]-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301153835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142211-50-4 | |
| Record name | Glycine, N-[2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl]-N-phenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142211-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine, N-[2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl]-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301153835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1-{[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]carbonyl}piperidin-4-yl)acetic acid](/img/structure/B3084192.png)
![Ethyl 2,4-dimethyl-5-{[(4-methylbenzyl)amino]-methyl}-1H-pyrrole-3-carboxylate](/img/structure/B3084203.png)
![4-{[1-methyl-3-(pyrrolidin-1-ylcarbonyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]methyl}benzoic acid](/img/structure/B3084208.png)
![4-{[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-YL]-sulfonyl}butanoic acid](/img/structure/B3084214.png)
![Ethyl 4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)-pyrimidin-2-YL]sulfonyl}butanoate](/img/structure/B3084216.png)
![6-[Methyl(propyl)amino]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B3084219.png)

![[[2-Oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]-(phenyl)amino]acetic acid](/img/structure/B3084241.png)
![[[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-(phenyl)amino]acetic acid](/img/structure/B3084243.png)
-amino]acetic acid](/img/structure/B3084246.png)
-amino]acetic acid](/img/structure/B3084250.png)
